1-(5-Bromo-2-hydroxyphenyl)-2-phenylethanone
Overview
Description
“1-(5-Bromo-2-hydroxyphenyl)-2-phenylethanone” is a chemical compound with the molecular formula C8H6Br2O2 . It is also known by other names such as “2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone” and "5-Bromo-2-hydroxyphenacyl bromide" .
Synthesis Analysis
The compound can be synthesized from 5-bromo-2-hydroxyacetophenone and 4-bromo benzoic acid . The stoichiometry ratio of the ligand to metal in the synthesis has been found to be 2:1 .Molecular Structure Analysis
The molecular structure of “1-(5-Bromo-2-hydroxyphenyl)-2-phenylethanone” consists of a 1,2,3,4-tetrahydropyrimidine ring linked to a carboxylate group (COOMe), a methyl group, and a 5-bromo-2-hydroxyphenyl ring .Chemical Reactions Analysis
The compound can coordinate with transition metal ions through oxygen atoms . It plays an important role in the biological system as it exhibits biological activities, such as antioxidants and antibacterial . In the presence of two carbonyl groups at the 1, 3 position, it appears in the form of keto-enol tautomerism .Physical And Chemical Properties Analysis
The compound has an average mass of 293.940 Da and a monoisotopic mass of 291.873444 Da . It has the empirical formula (Hill Notation) of C8H6Br2O2 .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Crystal Structure : The compound has been synthesized from 4-bromophenol and benzoyl chloride, confirmed through X-ray crystal structure determination. It has a monoclinic crystal structure, characterized by specific cell data and geometrical measurements (Kuang Xin-mou, 2009).
Derivative Synthesis : Novel N-heterocycle substituted phenylethanone derivatives, including variants of this compound, were synthesized. These derivatives were characterized using various spectroscopic techniques, suggesting potential for diverse chemical applications (Mao Ze-we, 2015).
Antimicrobial Applications
- Antimicrobial Activity of Derivatives : Derivatives of this compound, like 1-(5-bromo-2-hydroxyphenyl)-3-(4- bromophenyl)-propane-1,3-dione, showed moderate to excellent antimicrobial activity against various bacteria and fungi. This highlights its potential as a base structure for developing antimicrobial agents (S. N. Sampal et al., 2018).
Chemical Interaction and Reactivity
Regioselectivity in Cyclization : Research on regioselectivity of cyclization reactions involving similar compounds demonstrates the chemical reactivity and potential utility of this compound in complex chemical synthesis (L. Perekhoda et al., 2017).
Bromoacetophenone Functionality : Studies on bromoacetophenone, a related compound, show its use as an affinity reagent in enzyme studies. This suggests potential applications of similar compounds in biochemical research (D. Abriola et al., 1987).
Other Applications
- Photochromic and Magnetic Behavior : Derivatives of this compound, like those in bisthienylethene-cobalt(II) complexes, show unique photochromic behavior and slow magnetic relaxation, indicating potential in materials science applications (Deng-Ke Cao et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to targetSerine/threonine-protein kinase pim-1 . This enzyme plays a crucial role in cell survival and proliferation, making it a potential target for therapeutic interventions.
Pharmacokinetics
The presence of the bromine atom and the hydroxyl group could potentially affect itsbioavailability and metabolic stability .
properties
IUPAC Name |
1-(5-bromo-2-hydroxyphenyl)-2-phenylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c15-11-6-7-13(16)12(9-11)14(17)8-10-4-2-1-3-5-10/h1-7,9,16H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVURCXUQMQBAFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=C(C=CC(=C2)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-2-hydroxyphenyl)-2-phenylethanone |
Synthesis routes and methods
Procedure details
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